2-[(E)-(2-{[4-(benzyloxy)phenyl]carbonyl}hydrazinylidene)methyl]phenyl benzenesulfonate
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Overview
Description
2-[(E)-({[4-(BENZYLOXY)PHENYL]FORMAMIDO}IMINO)METHYL]PHENYL BENZENESULFONATE is a complex organic compound characterized by its unique structure, which includes a benzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-({[4-(BENZYLOXY)PHENYL]FORMAMIDO}IMINO)METHYL]PHENYL BENZENESULFONATE typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-({[4-(BENZYLOXY)PHENYL]FORMAMIDO}IMINO)METHYL]PHENYL BENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or electrophiles like bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenesulfonic acid derivatives, while reduction may produce corresponding amines.
Scientific Research Applications
2-[(E)-({[4-(BENZYLOXY)PHENYL]FORMAMIDO}IMINO)METHYL]PHENYL BENZENESULFONATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including antitubercular activity.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-({[4-(BENZYLOXY)PHENYL]FORMAMIDO}IMINO)METHYL]PHENYL BENZENESULFONATE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by forming hydrogen bonds with active site residues, thereby blocking the enzyme’s activity . This mechanism is crucial for its potential antibacterial and antifungal properties.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar chemical properties.
Methyl benzenesulfonate: Used as a methylating agent in organic synthesis.
Uniqueness
2-[(E)-({[4-(BENZYLOXY)PHENYL]FORMAMIDO}IMINO)METHYL]PHENYL BENZENESULFONATE is unique due to its complex structure, which allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H22N2O5S |
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Molecular Weight |
486.5 g/mol |
IUPAC Name |
[2-[(E)-[(4-phenylmethoxybenzoyl)hydrazinylidene]methyl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C27H22N2O5S/c30-27(22-15-17-24(18-16-22)33-20-21-9-3-1-4-10-21)29-28-19-23-11-7-8-14-26(23)34-35(31,32)25-12-5-2-6-13-25/h1-19H,20H2,(H,29,30)/b28-19+ |
InChI Key |
DLXYUAMAELRHMP-TURZUDJPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3OS(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3OS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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